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These application notes provide detailed protocols for leveraging laboratory automation in
common yeast-based experiments. The following sections outline methodologies for high-
throughput screening, protein-protein interaction studies, and general yeast manipulation,
alongside quantitative data to showcase the benefits of automation.

High-Throughput Yeast Transformation

Automating the yeast transformation process significantly increases throughput and
reproducibility, making it ideal for large-scale genetic screens and library transformations.
Liquid handling robots can perform the repetitive steps of cell dispensing, reagent addition, and
incubation in a 96-well or 384-well format.

Quantitative Data Summary
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Manual Automated

Parameter . . Fold Improvement
Transformation Transformation
Throughput
_ ~100 ~1200[1][2][3][4] 12x
(Strains/Day)
Hands-on Time (per .
) 2-3 hours < 30 minutes 4-6x
96 strains)
Reagent Volume per ] Optimized and )
Variable o Cost Savings
Sample minimized
Reproducibility Operator-dependent High Increased Reliability

Experimental Protocol: Automated High-Throughput
Yeast Transformation

This protocol is adapted for a liquid handling robotic platform and is optimized for transforming
plasmid DNA into Saccharomyces cerevisiae.[1][2]

Materials:

e Yeast strains

e YPD medium

» Selective medium

o 96-well deep-well plates

o 96-well microtiter plates

e Plasmid DNA library (=100 ng/uL)

o Transformation Mix (Lithium Acetate, single-stranded carrier DNA)
e PEG solution (50% wi/v)

o Sterile filter pipette tips
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e Liquid handling robot
o Plate shaker/vortexer
e Incubator
Procedure:
e Cell Culture Preparation:
1. Inoculate yeast strains into 1 mL of YPD in a 96-well deep-well plate.
2. Incubate overnight at 30°C with shaking.
3. The next day, dilute the overnight cultures into fresh YPD to an ODeoo of ~0.1-0.2.

4. Incubate for 2.5-4 hours at 30°C with shaking to allow cells to reach mid-log phase (ODeoo
of 0.4-1.5).[1][2]

e Automated Transformation Protocol (executed by liquid handling robot):
1. Pellet the yeast cells by centrifugation of the deep-well plates.
2. Remove the YPD medium.
3. Add 50 pL of Transformation Mix to each well and resuspend the cell pellets by vortexing.

4. Add 5-10 pL of plasmid DNA from the library plates to the corresponding wells of the yeast
culture plates.

5. Add 100 pL of PEG solution to each well and mix by vortexing.

6. Incubate the plates at 42°C for 3-6 hours for heat shock.[1][2]
e Recovery and Plating:

1. Pellet the transformed cells by centrifugation.

2. Remove the transformation mixture.
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3. Resuspend the cells in 200 pL of sterile water.

4. Transfer 10-20 pL of the cell suspension to a 96-well microtiter plate containing 180-190
pL of liquid selective medium.

5. Incubate for 2-4 days at 30°C.

6. Pin the transformed strains onto solid selective agar plates to generate the new library.

Experimental Workflow: Automated Yeast
Transformation
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Automated high-throughput yeast transformation workflow.
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Automated Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful technique for identifying protein-protein
interactions.[5] Automation of the Y2H screening process, particularly in a 96-well format,
enables high-throughput and standardized analysis of protein interactions.[5]

Suantitative Data €

Parameter Manual Y2H Screening Automated Y2H Screening

High-throughput, suitable for

Throughput Limited by manual handling ) )
library-on-library screens
] o Highly standardized and
Data Consistency Prone to variability )
reproducible
) Reduced labor costs, potential
Cost Higher labor costs ]
for reagent savings[5]
Higher potential for human Minimized through robotic
Error Rate .
error precision

Experimental Protocol: Automated Yeast Two-Hybrid
Screening

This protocol describes an automated Y2H screening process using a liquid handling robot,
based on the mating of bait and prey strains in a 96-well format.[5]

Materials:

e Yeast strains of opposite mating types (e.g., MATa and MATa) transformed with bait and prey
plasmids, respectively.

e YPD medium
o Selective media (SD-Leu, SD-Trp, SD-Leu-Trp, SD-Leu-Trp-His)
o 96-well plates

e Liquid handling robot
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o Plate reader for reporter gene assays (e.g., fluorescence or luminescence)
Procedure:
 Strain Preparation:

1. Array the bait-containing yeast strains (e.g., MATa) in 96-well plates with appropriate
selective medium (e.g., SD-Trp).

2. In separate 96-well plates, array the prey-containing yeast strains (e.g., MATa) or a prey
library in the appropriate selective medium (e.g., SD-Leu).

3. Incubate the plates overnight at 30°C.
e Automated Mating:

1. Using the liquid handling robot, combine the bait and prey cultures in a new 96-well plate
containing YPD medium.

2. Incubate the mating plate for 4-6 hours at 30°C to allow for cell fusion.
o Selection of Diploids:

1. Transfer the mated cultures to a 96-well plate containing diploid-selective medium (e.g.,
SD-Leu-Trp).

2. Incubate for 2-3 days at 30°C.
« Interaction Screening:

1. Transfer the diploid cultures to a 96-well plate containing interaction-selective medium
(e.g., SD-Leu-Trp-His with varying concentrations of 3-AT to modulate selection
stringency).

2. Incubate for 3-5 days at 30°C.

3. Monitor cell growth by measuring ODeoo with a plate reader.
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4. For screens with a fluorescent or luminescent reporter, measure the signal using a plate
reader.

o Hit Identification and Validation:

1. Identify positive interactions based on growth on selective media or reporter gene
activation.

2. Isolate plasmids from positive clones and sequence the prey insert to identify the
interacting protein.

Experimental Workflow: Automated Y2H Screening
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Automated Yeast Two-Hybrid (Y2H) screening workflow.
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Automated Colony Picking and Liquid Handling

Robotic colony pickers and liquid handlers are fundamental to high-throughput yeast genetics.
They automate the tedious tasks of selecting and transferring yeast colonies and managing
liquid cultures in microplate formats.

Suantitative Data €

Key Advantages of

Task Manual Method Automated Method .
Automation
o Toothpicks, Robotic arm with High speed, accuracy,
Colony Picking _ _ _ _ N _
inoculation loops imaging system sterility, and tracking

Increased speed,

Multi-channel pipetting  precision, and

Liquid Transfers Manual pipetting )
heads reduced ergonomic
strain
] High throughput and
) o Automated in 96/384- )
Serial Dilutions Manual, one-by-one consistency for

well plates o
guantitative assays

Protocol: Automated Colony Picking

Materials:

e Agar plates with yeast colonies

o 96-well deep-well plates with liquid medium

e Automated colony picker with an imaging system
Procedure:

» Plate Loading: Place the agar plate with yeast colonies and the destination 96-well plate into
the colony picker.

¢ Image Acquisition and Analysis: The system's camera captures an image of the colony plate.
The software analyzes the image based on user-defined parameters (e.g., colony size,
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circularity, color) to identify colonies for picking.

o Colony Picking: The robotic arm, equipped with a sterile picking pin or disposable tip, picks
the selected colonies.

 Inoculation: The picked colonies are then inoculated into the corresponding wells of the 96-
well plate containing liquid medium.

o Data Logging: The system records which colony was picked and where it was inoculated,
ensuring a complete data trail.

Yeast Mating Signaling Pathway

The Saccharomyces cerevisiae mating pathway is a well-characterized signal transduction
cascade that is often studied using high-throughput genetic and proteomic approaches.
Automation enables large-scale screens to identify new components of this pathway or to
understand the effects of mutations or drugs on its function.

Signaling Pathway Diagram: Yeast Mating Pathway
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Yeast mating pheromone response pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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